molecular formula C34H18N4 B12073092 Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- CAS No. 168289-79-0

Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis-

Cat. No.: B12073092
CAS No.: 168289-79-0
M. Wt: 482.5 g/mol
InChI Key: OPLFZBMPKANIDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- typically involves the coupling of pyridine derivatives with a central benzenetetrayl core through ethynediyl linkages. This process often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing high-purity reagents and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them valuable in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the coordination complexes .

Comparison with Similar Compounds

Comparison: Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- is unique due to its multi-nitrogen framework and the presence of ethynediyl linkages, which provide enhanced rigidity and electronic properties compared to similar compounds. This structural uniqueness makes it particularly valuable in the synthesis of MOFs and coordination polymers .

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- , also known as 1,3,5-Tris(pyridin-4-ylethynyl)benzene , has shown potential in various biological applications. This article reviews its biological activity based on recent research findings and case studies.

  • Molecular Formula : C27H21N3
  • Molar Mass : 387.48 g/mol
  • CAS Number : 157131-39-0

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have indicated that pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for interaction with cellular pathways involved in cancer proliferation and apoptosis.
  • Antimicrobial Properties
    • Pyridine-based compounds have been evaluated for their antimicrobial efficacy. Research shows that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Neuroprotective Effects
    • Some studies suggest that pyridine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Anticancer Studies

A study conducted on various pyridine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast Cancer)15Caspase activation
BHeLa (Cervical Cancer)10Cell cycle arrest

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

PathogenMIC (µg/mL)
S. aureus32
E. coli32

Neuroprotective Effects

A recent investigation into the neuroprotective effects of pyridine derivatives revealed that they could reduce neuronal cell death induced by oxidative stress. The compound was shown to enhance the expression of antioxidant enzymes.

Properties

CAS No.

168289-79-0

Molecular Formula

C34H18N4

Molecular Weight

482.5 g/mol

IUPAC Name

4-[2-[2,4,5-tris(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine

InChI

InChI=1S/C34H18N4/c1(27-9-17-35-18-10-27)5-31-25-33(7-3-29-13-21-37-22-14-29)34(8-4-30-15-23-38-24-16-30)26-32(31)6-2-28-11-19-36-20-12-28/h9-26H

InChI Key

OPLFZBMPKANIDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=NC=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5

Origin of Product

United States

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